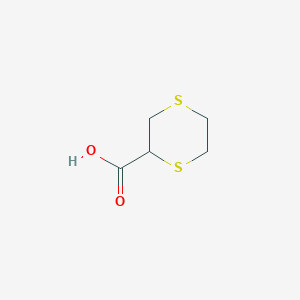

1,4-Dithiane-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dithiane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S2/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMVLYRYIONMBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Trajectories and Foundational Discoveries in Dithiane Chemistry

The story of dithianes in modern organic chemistry is largely rooted in the groundbreaking work on 1,3-dithianes by E.J. Corey and Dieter Seebach in the 1960s. Their development of the 1,3-dithiane (B146892) group as a masked acyl anion, or a formyl anion equivalent, revolutionized synthetic organic chemistry. This concept, often referred to as "umpolung" or polarity inversion, allowed for the formation of carbon-carbon bonds in ways that were previously challenging, cementing the role of 1,3-dithiane derivatives as crucial intermediates in the synthesis of complex molecules.

The parent heterocycle, 1,4-dithiane (B1222100) , is also a well-known compound. wikipedia.orgnih.gov It is a saturated six-membered ring containing two sulfur atoms at positions 1 and 4. Its synthesis, typically achieved through the reaction of 1,2-ethanedithiol (B43112) with 1,2-dibromoethane, is straightforward. wikipedia.org While it doesn't possess the celebrated umpolung reactivity of its 1,3-isomer, 1,4-dithiane and its derivatives, like 1,4-dithiin, serve as C2-building blocks in the synthesis of more complex molecular structures. beilstein-journals.orgbeilstein-journals.org However, the historical narrative and foundational discoveries that propelled dithiane chemistry into the mainstream focus almost exclusively on the 1,3-isomer, leaving 1,4-dithiane-2-carboxylic acid without a significant historical or developmental context.

Strategic Importance of 1,4 Dithiane 2 Carboxylic Acid Within Heterocyclic Systems

The strategic importance of sulfur-containing heterocycles is undisputed, with compounds like 1,4-dithiane-2,5-diol (B140307) serving as a prime example. This commercially available compound is widely utilized not as a diol, but as a stable and convenient source of 2-mercaptoacetaldehyde. lincoln.ac.ukunife.it This in-situ generation makes it a versatile two-carbon synthon for constructing a variety of other sulfur-containing heterocycles, including thiophenes and thiazolidines, some of which exhibit significant biological activity. mdpi.comresearchgate.net

In contrast, there is no evidence in the published literature to suggest that 1,4-dithiane-2-carboxylic acid holds any comparable strategic importance. The synthetic utility that defines its relatives—the umpolung of the 1,3-isomer or the synthon potential of the 2,5-diol—does not appear to be a feature of this compound. Its potential role as a building block or synthetic intermediate remains unexplored and undocumented in academic and industrial research, positioning it as a molecule awaiting discovery of a strategic application.

Methodological Approaches in Dithiane 2 Carboxylic Acid Investigations: a Research Overview

Classical Synthetic Routes to the 1,4-Dithiane (B1222100) Core

The construction of the 1,4-dithiane ring system is the foundational step in synthesizing the target molecule. Classical methods have traditionally relied on well-established cyclization reactions using readily available precursors.

The formation of the 1,4-dithiane core typically involves the reaction between a C2 synthon carrying two nucleophilic sulfur atoms and a C2 synthon with two electrophilic centers, or vice versa. The most common precursor providing the sulfur atoms is 1,2-ethanedithiol (B43112).

One primary strategy is the direct cyclization by reacting 1,2-ethanedithiol with a suitable 1,2-dihaloethane or its equivalent under basic conditions. However, this method can be prone to polymerization.

A more controlled and widely cited approach is the Parham ring expansion. beilstein-journals.orgnih.gov This method involves the initial formation of a 1,3-dithiolane (B1216140), which subsequently rearranges to the more stable 1,4-dithiane ring. For instance, the condensation of 1,2-ethanedithiol with chloroacetaldehyde (B151913) dimethyl acetal (B89532) yields a 1,3-dithiolane intermediate. This intermediate spontaneously undergoes ring expansion to the 1,4-dithiane structure upon heating, driven by the elimination of hydrochloric acid. beilstein-journals.orgnih.gov

Another classical route involves the dimerization of α-mercaptoacetaldehyde. Its stable, commercially available dimer, 1,4-dithiane-2,5-diol (B140307), is a key starting material for various 1,4-dithiane derivatives. nih.govresearchgate.net

The table below summarizes common precursors and strategies for constructing the 1,4-dithiane ring.

| Strategy | Sulfur Precursor | C2 Electrophilic Precursor | Key Intermediate/Product | Reference |

| Direct Cyclization | 1,2-Ethanedithiol | 1,2-Dibromoethane | 1,4-Dithiane | General Knowledge |

| Parham Ring Expansion | 1,2-Ethanedithiol | Chloroacetaldehyde Dimethyl Acetal | 2-(Chloromethyl)-1,3-dithiolane | beilstein-journals.orgnih.gov |

| Dimerization | Mercaptoacetaldehyde (B1617137) | (Self-dimerization) | 1,4-Dithiane-2,5-diol | nih.govresearchgate.net |

| Thioether Formation | 1,2-Ethanedithiol | Chloroacetyl chloride | 2-Oxo-1,4-dithiane | orgsyn.org |

Introducing a carboxylic acid group at the C-2 position requires a precursor that either already contains this functionality or a group that can be readily converted to it.

A direct and analogous approach to the synthesis of the related 1,3-dithiane-2-carboxylic acid involves the condensation of the dithiol with a keto-acid. prepchem.com For the 1,4-isomer, the reaction would theoretically involve 1,2-ethanedithiol and a glyoxylic acid derivative, although controlling the reaction to form the six-membered ring over other products can be challenging. A more viable strategy involves using a precursor like bromopyruvic acid or its ester. The reaction with 1,2-ethanedithiol would lead to the formation of the 1,4-dithiane ring with a carboxyl or ester group already in place.

Alternatively, functionalization can occur after the ring has been formed. While the direct metalation of the parent 1,4-dithiane is noted to be problematic, derivatives offer more options. nih.gov For example, a pre-existing functional group at the C-2 position, such as a hydroxyl group in 1,4-dithiane-2,5-diol, can be oxidized to a ketone (2-oxo-1,4-dithiane). This ketone can then undergo various reactions, such as the addition of a cyanide nucleophile followed by hydrolysis, to install the carboxylic acid group.

| Method | Precursor | Reagents | Description |

| Condensation with Keto-Acid | 1,2-Ethanedithiol | Bromopyruvic acid | Direct cyclization to form the dithiane ring with the carboxylic acid group already attached. |

| Hydrolysis of a Nitrile | 2-Oxo-1,4-dithiane | 1. KCN, 2. H3O+ (hydrolysis) | Conversion of the ketone to a cyanohydrin, followed by hydrolysis of the nitrile group to a carboxylic acid. |

| Oxidation of an Alcohol | 1,4-Dithiane-2-methanol | Oxidizing agent (e.g., KMnO4, PCC) | Oxidation of a primary alcohol substituent at the C-2 position to the corresponding carboxylic acid. |

Advanced and Green Chemistry Approaches in 1,4-Dithiane-2-carboxylic Acid Synthesis

Modern synthetic chemistry emphasizes the use of efficient and environmentally responsible methods. These principles are being applied to the synthesis of heterocyclic compounds, including 1,4-dithianes.

Catalysis offers a pathway to milder reaction conditions, higher yields, and improved selectivity. Lewis acids have been employed to catalyze annulation reactions using 1,4-dithiane-2,5-diol as a synthon for mercaptoacetaldehyde. researchgate.net These catalyzed cascade reactions, such as sulfa-Michael/aldol (B89426) condensations, demonstrate the utility of catalysts in forming complex sulfur-containing heterocycles. researchgate.net While not directly reported for this compound, such catalytic principles could be adapted. For example, a Lewis acid could catalyze the key ring-forming condensation between 1,2-ethanedithiol and a suitable C2-dicarboxyl precursor, potentially improving reaction efficiency and reducing the need for harsh conditions.

Green chemistry aims to reduce waste and the use of hazardous substances. mdpi.com For dithiane synthesis, this includes using non-toxic solvents, solvent-free conditions, and energy-efficient techniques like microwave irradiation. The synthesis of related 1,3-dithianes has been successfully achieved under solvent-free conditions using microwave irradiation, significantly shortening reaction times. researchgate.net This approach avoids the use of hazardous solvents like benzene (B151609) or toluene, which are common in classical dithiane syntheses. researchgate.net Applying similar microwave-assisted, solvent-free conditions to the condensation of 1,2-ethanedithiol with a glyoxylic acid derivative could provide a greener route to this compound.

Asymmetric Synthesis and Enantioselective Production of this compound Derivatives

Since the C-2 position of this compound is a stereocenter, the development of asymmetric syntheses to produce enantiomerically pure forms is of significant interest. rsc.org

Enantioselective methods often rely on the use of chiral catalysts or auxiliaries. Research into related sulfur heterocycles provides a blueprint for these strategies. For instance, highly enantioselective sulfa-Michael/aldol cascade reactions have been developed using 1,4-dithiane-2,5-diol and α,β-unsaturated ketones, catalyzed by chiral organocatalysts like squaramides derived from cinchona alkaloids. researchgate.netresearchgate.net This approach creates multiple stereocenters with high control.

A plausible strategy for the asymmetric synthesis of this compound could involve the enantioselective reduction of a keto-ester precursor, such as ethyl 2-(1,4-dithian-2-yl)-2-oxoacetate. Dynamic kinetic resolution via asymmetric transfer hydrogenation, a powerful method for synthesizing α-hydroxy-β-amino acid derivatives, could be adapted for this purpose. unc.edu Using a chiral ruthenium catalyst, the racemic keto-ester could be reduced to one enantiomer of the corresponding α-hydroxy ester, which can then be further processed to the target carboxylic acid.

| Asymmetric Strategy | Key Precursor | Chiral Catalyst/Reagent | Description | Reference (Principle) |

| Organocatalytic Cascade | 1,4-Dithiane-2,5-diol | Chiral Squaramide | Asymmetric sulfa-Michael/aldol reaction to form chiral tetrahydrothiophene (B86538) derivatives, demonstrating stereo-control. | researchgate.netresearchgate.net |

| Asymmetric Hydrogenation | Racemic β-substituted-α-keto ester | Chiral Ruthenium(II) Complex | Dynamic kinetic resolution via transfer hydrogenation to set the stereocenter with high enantioselectivity. | unc.edu |

| Iridium-Catalyzed Hydrogenation | Quinolines with ester group | Chiral Ir-SpiroPAP catalyst | Asymmetric partial hydrogenation to create chiral heterocyclic structures with high enantiomeric excess. | nih.gov |

Chiral Auxiliary Strategies

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a non-chiral substrate to guide a diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy has been successfully applied to the synthesis of various chiral molecules.

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prominent in the surveyed literature, the general principles have been applied to related dithiane structures. For instance, chiral auxiliary technology has been utilized to create a number of chiral dithianes, which then serve as acyl anion equivalents in the synthesis of other complex chiral molecules like α-oxo-β-alkyl and α-oxo-β-aryl esters. thieme-connect.com The enantioselective oxidation of 1,3-dithianes (a structural isomer of 1,4-dithiane) has also been achieved with high stereoselectivity by employing chiral auxiliaries derived from natural products like camphor. rsc.org These methods suggest a viable, though not explicitly documented, pathway for the asymmetric synthesis of substituted 1,4-dithianes. The process would likely involve attaching a common chiral auxiliary, such as an Evans oxazolidinone or a camphor-derived sultam, to a dithiane precursor, followed by a diastereoselective functionalization and subsequent removal of the auxiliary.

Table 1: Chiral Auxiliary Applications in the Synthesis of Related Dithiane Compounds (Note: Data is based on syntheses of related dithiane structures, not specifically this compound)

| Chiral Auxiliary | Substrate Type | Reaction Type | Diastereomeric Selectivity | Product Type |

|---|---|---|---|---|

| Camphor-derived | 1,3-Dithiane | Asymmetric Oxidation | High | Chiral 1,3-Dithiane Monosulfoxide rsc.org |

Organocatalytic and Metal-Catalyzed Asymmetric Syntheses

Organocatalysis and metal catalysis represent more modern and efficient approaches to asymmetric synthesis, avoiding the need for stoichiometric amounts of a chiral auxiliary. Organocatalysis uses small, metal-free organic molecules, while metal catalysis employs complexes of metals like rhodium, iridium, or copper with chiral ligands.

The application of these advanced catalytic methods directly to the synthesis of this compound is not extensively documented. However, significant research has been conducted on the organocatalytic asymmetric synthesis of related sulfur-containing heterocycles using 1,4-dithiane-2,5-diol, a dimer of mercaptoacetaldehyde, as a versatile starting material. researchgate.netnih.gov For example, organocatalytic cascade reactions, such as sulfa-Michael/aldol condensations, have been developed to produce highly functionalized and chiral tetrahydrothiophene derivatives with excellent enantioselectivity (up to 97:3 er). researchgate.net These reactions are often catalyzed by cinchona alkaloid-derived squaramides or thioureas. researchgate.netresearchgate.net This body of work highlights the potential of organocatalysis for constructing chiral sulfur heterocycles from dithiane-based precursors.

Metal-catalyzed approaches have also been explored for the synthesis of various chiral compounds, though specific applications to this compound are scarce. rsc.orgorlandigroup.com Research in the broader field has demonstrated the power of metal catalysts, for instance, in the iridium-catalyzed asymmetric hydrogenation of quinolines to produce chiral 1,4-dihydroquinolines with up to 99% ee. nih.gov Such strategies, if adapted, could potentially offer an efficient route to chiral dithiane derivatives.

Table 2: Organocatalytic Asymmetric Synthesis Using a Dithiane-Related Synthon (Note: Data is based on the use of 1,4-dithiane-2,5-diol to synthesize other heterocycles)

| Catalyst Type | Substrate 1 | Substrate 2 | Reaction Type | Enantiomeric Ratio (er) | Product Type |

|---|---|---|---|---|---|

| Cinchona-derived Squaramide | 1,4-Dithiane-2,5-diol | 2-Ylideneoxindoles | Sulfa-Michael/Aldol | Not Specified | Spirooxindole-tetrahydrothiophenes researchgate.net |

| Cinchona Alkaloid | 1,4-Dithiane-2,5-diol | α,β-Unsaturated Aldehydes | Sulfa-Michael/Aldol | up to 95:5 | Dihydrothiophenes researchgate.net |

Scale-Up Considerations and Industrial Synthesis Challenges

The transition from a laboratory-scale synthesis to industrial production introduces a host of challenges that must be addressed to ensure the process is safe, efficient, and economically viable. For a molecule like this compound, several potential difficulties can be anticipated based on general chemical manufacturing principles and the specific chemistry of sulfur heterocycles. nih.govresearchgate.net

One of the primary challenges is the management of organosulfur compounds, which are often associated with strong, unpleasant odors and potential toxicity. wikipedia.org Containment, waste treatment, and worker safety protocols would need to be rigorously implemented. The synthesis of 1,4-dithianes can be challenging due to side reactions, such as β-fragmentation pathways of lithiated intermediates. nih.gov

Furthermore, the purification of the final product can be problematic. The removal of sulfur-containing byproducts and residual catalysts (especially heavy metals from metal-catalyzed reactions) to meet the high purity standards required for many applications can be difficult and costly. Desulfurization processes, if required in a synthetic sequence, are often troublesome. For example, hydrodesulfurization with Raney nickel can be unselective and lead to undesired side reactions, complicating the synthesis of complex molecules. nih.gov

For catalytic methods, the cost and stability of the chiral catalyst or ligand are major factors. The efficiency (turnover number and turnover frequency) of the catalyst must be high to be economically feasible on a large scale. Catalyst recovery and recycling are also critical considerations to minimize costs and environmental impact. The practical scale-up of synthesizing carboxylic acids often requires robust and reusable catalysts to be considered viable from an industrial perspective. nih.gov

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position of the dithiane ring engages in typical reactions expected of carboxylates, including esterification, amidation, and decarboxylation. These transformations are fundamental for modifying the molecule or for using it as a synthetic intermediate.

The carboxylic acid functionality of this compound allows for the formation of esters and amides through various standard synthetic protocols. The structure, consisting of a dithiane ring with a carboxylic acid at the 2-position, enables these modifications to create more complex molecules. ontosight.ai

Esterification: Esterification can be achieved under non-acidic, mildly basic conditions at room temperature. orgsyn.org A common method involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is versatile and compatible with a wide array of alcohols. orgsyn.org Another relevant transformation is the formation of 2-(hydroxymethyl)-1,3-dithiane (Dim) esters, which can serve as protecting groups for carboxylic acids. acs.org The synthesis of these esters precedes their use in electrochemical deprotection strategies, highlighting a practical application of the esterification of dithiane-based carboxylic acids. acs.org

Amidation: The formation of amides from the carboxylic acid group is another key reaction. Rhodium(III)-catalyzed C-H activation has been used for the amidation of dithianes, demonstrating the compatibility of the dithiane ring with such reaction conditions. rsc.orgsemanticscholar.org For instance, a methyl ester derivative of a dithiane has been shown to undergo activation to yield an amidoester product, showcasing a pathway to introduce amide functionality while the carboxyl group is protected as an ester. rsc.org The reaction is tolerant of various functionalized dioxazolones, which act as the amide source, yielding products with moderate to good efficiency. rsc.orgsemanticscholar.org

| Product Type | Reagents | Catalyst/Conditions | Key Findings | Reference(s) |

| Esters | Alcohol, Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP), Aprotic Solvent (e.g., Dichloromethane) | Mild, non-acidic conditions suitable for various alcohols. orgsyn.org | orgsyn.org |

| Amidoesters | Dioxazolones | Cp*Rh(III) complex, Carboxylate Additive, DCE (Solvent) | C(sp3)-H amidation on the dithiane ring of an ester-protected starting material. Tolerant of diverse functional groups on the dioxazolone. rsc.org | rsc.orgsemanticscholar.org |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant reaction pathway for this compound and its derivatives, often proceeding through radical intermediates. rsc.org This process provides a powerful method for generating carbon-centered radicals that can participate in subsequent bond-forming reactions. rsc.orgchemrxiv.org

Anodic Decarboxylation: A notable pathway is the electrochemical oxidative decarboxylation under Hofer-Moest conditions. gre.ac.ukorganic-chemistry.orgnih.govnih.gov This method has been developed into a mild and environmentally friendly methodology for preparing functionalized orthoesters from dithiane carboxylic acid derivatives. gre.ac.ukorganic-chemistry.orgnih.gov The process involves the anodic oxidation of the corresponding carboxylate, which is generated by treating the carboxylic acid with a base. gre.ac.ukorganic-chemistry.org This neutralization step enhances conductivity and facilitates the adsorption of the carboxylate onto the anode. gre.ac.ukorganic-chemistry.org The oxidation of the dithiane carboxylic acid occurs at a potential of approximately Epa = 1.38V vs Fc+/Fc. gre.ac.ukorganic-chemistry.org The subsequent decarboxylation leads to an intermediate that reacts with an alcohol solvent (e.g., methanol) to form the orthoester product. gre.ac.ukorganic-chemistry.org This electrochemical approach is compatible with a wide range of functional groups, including alkenes, alkynes, nitriles, and halides, which are often not tolerated in traditional methods for orthoester synthesis like the Pinner reaction. organic-chemistry.orgnih.gov

Photoredox Decarboxylation: Another modern approach involves photoredox-catalyzed decarboxylation to generate radicals for Giese-type reactions (1,4-conjugate additions). rsc.org Dithiane-2-carboxylic acids serve as effective radical precursors in these transformations. rsc.org Using an iridium photocatalyst, the dithiane radical precursor undergoes decarboxylation upon visible-light irradiation, forming a nucleophilic carbon-radical. rsc.org This radical then adds to Michael acceptors like unsaturated esters and amides. rsc.org This method is valued for its broad substrate scope and high yields. rsc.org

| Decarboxylation Method | Catalyst/Conditions | Intermediate | Product/Derivative | Key Features | Reference(s) |

| Anodic Oxidation | Constant current electrolysis, Graphite electrodes, Base (e.g., NaOMe), Alcohol solvent | Dithiane cation-radical, Carbon-centered radical | Orthoesters | Mild, green conditions; broad functional group tolerance. gre.ac.ukorganic-chemistry.orgnih.gov | gre.ac.ukorganic-chemistry.orgnih.gov |

| Photoredox Giese Reaction | [Ir-6][BF6] photocatalyst, Visible light, Base (e.g., Li₂CO₃) | Dithiane-derived alkyl radical | 1,4-Conjugate addition products | High yields; generates radicals under mild conditions; extruded CO₂ is the only byproduct. rsc.org | rsc.org |

Transformations of the Dithiane Ring System

The 1,4-dithiane ring is not merely a passive scaffold; its sulfur atoms and C-H bonds are sites of reactivity, enabling ring-opening, redox chemistry, and substitution reactions that further expand the synthetic utility of the parent molecule.

The stability of the 1,4-dithiane ring can be overcome under specific conditions, leading to ring-opening reactions. These transformations are often driven by the formation of stabilized intermediates or by providing an entropic advantage.

A key reactivity pathway for saturated heterocycles like 1,4-dithiane involves fragmentation upon metalation. beilstein-journals.orgresearchgate.net The deprotonation of a carbon atom adjacent to a sulfur atom can lead to a β-elimination-type mechanism, causing the ring to open. beilstein-journals.orgresearchgate.net This process is particularly swift for lithiated 1,4-dithianes, limiting their utility as stable carbanion equivalents compared to their 1,3-dithiane counterparts. beilstein-journals.orgresearchgate.net

While direct ring-opening of this compound is not extensively documented, the reactivity of the closely related 1,4-dithiane-2,5-diol serves as an important model. This compound acts as a stable synthon for 2-mercaptoacetaldehyde, which is generated in situ. unife.itresearchgate.netmasterorganicchemistry.com The bifunctional nature of 2-mercaptoacetaldehyde, possessing both a nucleophilic thiol and an electrophilic aldehyde, allows it to participate in a variety of domino reactions. researchgate.net These often involve a sulfa-Michael addition followed by an intramolecular aldol reaction or other cyclizations, leading to the formation of highly functionalized sulfur-containing heterocycles such as tetrahydrothiophenes. unife.itmasterorganicchemistry.com Such cascade reactions highlight the potential for the dithiane ring system to be used as a precursor for complex heterocyclic scaffolds through a ring-opening and subsequent cyclization strategy. unife.itresearchgate.net

Furthermore, unsaturated derivatives like 1,4-dithiins can undergo ring-opening at elevated temperatures following lithiation. beilstein-journals.org These reactions are a form of electrocyclic ring-opening, a type of pericyclic reaction governed by orbital symmetry rules. masterorganicchemistry.com

The sulfur atoms in the 1,4-dithiane ring are susceptible to both oxidation and reduction, providing a means to modulate the electronic properties and reactivity of the molecule.

Oxidation: The sulfur atoms can be readily oxidized to various states, including sulfoxides and sulfones. beilstein-journals.org A common method for achieving this is treatment with oxidizing agents like perbenzoic acid or hydrogen peroxide. acs.orgbeilstein-journals.org For example, the complete oxidation of the dithiane ring to a disulfone was used as a strategy for the deprotection of a dithiane-based protecting group. acs.org The resulting vinyl sulfones, derived from unsaturated dithiane analogs, are valuable dienophiles in Diels-Alder reactions. beilstein-journals.org The oxidation of the sulfur atoms changes the geometry and electronic nature of the ring, influencing its subsequent reactivity. beilstein-journals.orgresearchgate.net

Reduction: Conversely, the carbon-sulfur bonds of the dithiane ring can be cleaved via reduction. beilstein-journals.org A widely used method is reductive desulfurization, often accomplished with Raney nickel. beilstein-journals.org This reaction typically replaces the C-S bonds with C-H bonds, effectively removing the sulfur heterocycle to reveal a methylene (B1212753) or substituted ethyl group. beilstein-journals.org This transformation is strategically important, as the dithiane ring can be used as a temporary scaffold or protecting group that is later removed under reductive conditions. beilstein-journals.org

Functionalization of the dithiane ring can be achieved through substitution reactions, though the approach differs significantly between saturated and unsaturated dithiane systems.

Electrophilic Substitution: The saturated 1,4-dithiane ring itself is generally not susceptible to classical electrophilic substitution. However, its unsaturated derivatives, such as 5,6-dihydro-1,4-dithiin and 1,4-dithiin, exhibit reactivity akin to electron-rich aromatic systems. beilstein-journals.org These "pseudoaryl" groups can undergo electrophilic substitution reactions like the Vilsmeier-Haack formylation and nitration. beilstein-journals.org It is important to note that under certain forcing conditions, these reactions can also lead to ring contraction and desulfurization, yielding thiophene (B33073) derivatives as byproducts. beilstein-journals.org

Nucleophilic Substitution and C-H Functionalization: Direct nucleophilic substitution on the ring is uncommon. Instead, the ring can be rendered nucleophilic through deprotonation (metalation) at a carbon atom adjacent to a sulfur. beilstein-journals.orgresearchgate.net As mentioned previously, the resulting lithiated species can be unstable, but under carefully controlled conditions (e.g., low temperatures or using different metals like zinc), they can act as nucleophiles and react with various electrophiles. beilstein-journals.orgresearchgate.net More recent developments have shown that direct C-H functionalization is possible through photoredox catalysis. beilstein-journals.org These methods allow for the alkylation and heteroarylation of 1,4-dithiane by generating a sulfur-stabilized carbon radical, which can then participate in cross-coupling reactions. beilstein-journals.orgresearchgate.net

Stereochemical Aspects of Reactions

Conformational Analysis and its Influence on Reactivity

The conformational properties of the parent 1,4-dithiane ring system have been studied. The ring typically adopts a flexible, non-planar conformation, such as a chair or boat, which can interconvert. nih.govbeilstein-journals.org This conformational flexibility is known to influence the reactivity of the dithiane ring, for example, in metalation reactions where specific conformers may be more susceptible to fragmentation. beilstein-journals.org

However, specific conformational analysis of This compound is not available in the reviewed literature. Key information, such as the energetic preference for the carboxylic acid group to occupy an axial versus an equatorial position and how this preference influences the molecule's reactivity, has not been reported. While computational studies on the conformational behavior of substituted 1,4-dithianes, like 2,5-dimethyl-1,4-dithiane-2,5-diol, have been performed, these findings cannot be directly extrapolated to the 2-carboxylic acid derivative. grafiati.com

Reaction Mechanism Elucidation through Spectroscopic and Kinetic Studies

No dedicated spectroscopic or kinetic studies aimed at elucidating the reaction mechanisms of This compound were found during the literature review. Mechanistic investigations, including detailed computational studies using Density Functional Theory (DFT), have been conducted for reactions involving 1,4-dithiane-2,5-diol . researchgate.net These studies provide insight into the cleavage of the diol to generate mercaptoacetaldehyde and its subsequent participation in cycloaddition reactions. researchgate.net

Similarly, while the general mechanism of photoredox-catalyzed decarboxylation of carboxylic acids has been explored, the specific application and mechanistic details for this compound remain uninvestigated in the available literature. rsc.org

Structural Elucidation and Advanced Spectroscopic Characterization of 1,4 Dithiane 2 Carboxylic Acid and Its Congeners

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a cornerstone technique for elucidating the structure of 1,4-Dithiane-2-carboxylic acid in solution. It provides information on the chemical environment of each proton and carbon atom, allowing for the verification of the molecular skeleton and the stereochemical arrangement of substituents.

For carboxylic acids, the acidic proton (O-H) typically appears as a broad singlet in the downfield region of the ¹H NMR spectrum, often between 10–12 ppm. libretexts.org The protons on the carbon adjacent to the carboxylic acid are deshielded and absorb in the 2-3 ppm range. libretexts.org In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range. libretexts.org

In the context of the 1,4-dithiane (B1222100) ring, the methylene (B1212753) protons (-CH₂-) adjacent to the sulfur atoms exhibit characteristic chemical shifts. For the parent 1,4-dithiane molecule, these protons often show complex splitting patterns due to the conformational dynamics of the ring system. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for the respective functional groups. Actual values may vary depending on solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxyl H (-COOH) | 10.0 - 12.0 (broad s) | - |

| Methine H (C2-H) | 3.5 - 4.0 (dd) | 45 - 55 |

| Methylene H (C3-H) | 2.8 - 3.4 (m) | 28 - 35 |

| Methylene H (C5-H) | 2.7 - 3.2 (m) | 25 - 30 |

| Methylene H (C6-H) | 2.7 - 3.2 (m) | 25 - 30 |

| Carbonyl C (-COOH) | - | 170 - 180 |

To unambiguously assign all proton and carbon signals and to determine the relative stereochemistry, multi-dimensional NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial.

COSY: This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the proton at C2 and the two protons at C3, as well as between the protons on C5 and C6.

HSQC/HMQC: These techniques correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). scielo.br

The 1,4-dithiane ring, similar to cyclohexane, predominantly exists in a chair conformation. However, it can undergo ring inversion, leading to a dynamic equilibrium between two chair conformers. In the case of this compound, this equilibrium involves the carboxylic acid group switching between an axial and an equatorial position.

Dynamic NMR (DNMR) spectroscopy is used to study these conformational changes. nih.gov By recording NMR spectra at different temperatures, the rate of ring inversion can be determined. At high temperatures, the inversion is fast on the NMR timescale, and the signals for axial and equatorial protons are averaged. As the temperature is lowered, the rate of inversion slows, causing the signals to broaden and eventually resolve into separate signals for the axial and equatorial protons of the individual conformers. Line shape analysis of these variable-temperature spectra allows for the calculation of the activation energy (ΔG‡) for the ring inversion process. nih.gov Computational studies on related 2,5-disubstituted 1,4-dithianes have shown that equatorial conformations are generally more stable than their axial counterparts. benthamdirect.com

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. pitt.edu

In mass spectrometry, particularly with electron ionization (EI), this compound would undergo characteristic fragmentation. The molecular ion peak (M⁺) may be observed, though for carboxylic acids, it can sometimes be weak. youtube.comyoutube.com

Common fragmentation pathways for carboxylic acids include:

Loss of a hydroxyl radical (•OH): Leading to an [M - 17]⁺ peak.

Loss of a carboxyl group (•COOH): Resulting in an [M - 45]⁺ peak. youtube.com

Decarboxylation (loss of CO₂): This is a common fragmentation for the deprotonated molecule [M-H]⁻ in negative ion mode. researchgate.net

Alpha-cleavage: Cleavage of the bond between C2 and C3 of the dithiane ring, which is an alpha-cleavage relative to the carboxylic acid group. youtube.com

McLafferty Rearrangement: If applicable, this rearrangement can lead to a prominent fragment ion. youtube.comyoutube.com

The dithiane ring itself can fragment through various pathways, often involving the cleavage of C-S bonds. The presence of two sulfur atoms gives rise to a characteristic isotopic pattern. The natural abundance of sulfur isotopes is approximately 95.0% ³²S, 0.75% ³³S, and 4.25% ³⁴S. This means the molecular ion peak (M⁺) will be accompanied by an (M+2)⁺ peak that is roughly 8.5-9% of the intensity of the M⁺ peak (due to the presence of two sulfur atoms), which is a clear indicator of a molecule containing two sulfur atoms. acs.org

High-Resolution Mass Spectrometry, often utilizing techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS) or Orbitrap MS, provides highly accurate mass measurements (typically to within 5 ppm). mdpi.comresearchgate.net This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. For this compound (C₅H₈O₂S₂), the exact mass can be calculated and compared to the experimentally measured mass, confirming the molecular formula and distinguishing it from other isobaric compounds (compounds with the same nominal mass but different elemental formulas). HRMS is a critical tool for confirming the identity of novel compounds and for analyzing complex mixtures containing sulfur compounds. mdpi.comrsc.org

X-ray Crystallography of this compound and its Salts/Derivatives

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique can confirm the molecular connectivity, bond lengths, bond angles, and the solid-state conformation of the molecule and its packing in the crystal lattice. nih.gov

In the solid state, carboxylic acids frequently form hydrogen-bonded dimers, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds. fsu.edunih.gov It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding in its crystal structure. Analysis of a derivative, such as a salt, would reveal details about the deprotonated carboxylate group's interactions with the counter-ion.

Crystal Packing and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly documented, its solid-state architecture can be inferred from the well-established principles of molecular recognition and crystallographic data of its congeners. The crystal packing is expected to be dominated by strong intermolecular hydrogen bonds mediated by the carboxylic acid functional group.

Studies on related compounds, such as co-crystals of trans-1,4-dithiane-1,4-dioxide with various carboxylic acids, have demonstrated the formation of strong acid-sulfoxide O—H···O hydrogen bonds. Analysis of the crystal structure of racem-1,2-dithiane-3,6-dicarboxylic acid also reveals a network of intermolecular hydrogen bonds that dictate the packing. These examples underscore the critical role of hydrogen bonding in directing the assembly of such molecules in the crystalline state. The interplay of these interactions determines the unit cell parameters and the macroscopic properties of the crystal. chemrxiv.orgrsc.orgscispace.comresearchgate.net

| Interaction Type | Donor | Acceptor | Description | Expected Role in Crystal Packing |

|---|---|---|---|---|

| Hydrogen Bond (Strong) | Carboxyl O-H | Carboxyl C=O | Forms characteristic centrosymmetric R²₂(8) dimer motifs. | Primary driving force for molecular assembly. |

| Hydrogen Bond (Weak) | Ring C-H | Carboxyl C=O | Contributes to the stability of the three-dimensional network. | Secondary stabilization of the crystal lattice. |

| Hydrogen Bond (Weak) | Ring C-H | Sulfur (S) | Potential for weak interactions involving the lone pairs of the sulfur atoms. | Minor contribution to lattice energy and packing. |

| van der Waals Forces | Entire Molecule | Entire Molecule | Non-specific attractive forces contributing to overall cohesion. | Contributes to dense packing of molecules. |

Absolute Configuration Determination

As this compound possesses a chiral center at the C2 position, determining its absolute configuration is crucial for understanding its stereospecific properties. The definitive method for this is single-crystal X-ray crystallography of an enantiomerically pure sample or a derivative containing a chiral handle of known configuration.

A practical and powerful approach involves chemical derivatization, as demonstrated in the structural elucidation of related dithiane compounds. For instance, the absolute configuration of the enantiomers of cis-4,5-dihydroxy-1,2-dithiane 1,1-dioxide was successfully determined by this strategy. nih.gov The racemic mixture was resolved by forming diastereomeric esters with a chiral derivatizing agent, such as Mosher's acid chloride ((-)-(R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). nih.gov After separation of the diastereomers, single-crystal X-ray analysis of one of the diastereomeric esters allows for the unambiguous assignment of the absolute configuration of the chiral centers relative to the known configuration of the Mosher's ester moiety. Subsequent hydrolysis of the separated esters yields the pure enantiomers of the target compound. nih.gov

Chiroptical spectroscopic methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), can also provide information regarding the absolute configuration, often by comparing experimental data with theoretical calculations from quantum chemistry. mdpi.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an indispensable tool for the structural characterization of this compound. These methods provide detailed information about the functional groups present and can offer insights into the molecule's conformation.

The IR spectrum of this compound is expected to be dominated by characteristic absorptions from the carboxylic acid group. researchgate.net

O–H Stretching: A very broad and strong absorption band is anticipated in the region of 2500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded O–H group in a carboxylic acid dimer.

C=O Stretching: A strong, sharp absorption band is expected between 1710 and 1760 cm⁻¹. Its exact position can indicate the extent of hydrogen bonding; in the solid state or concentrated solutions where dimerization occurs, this band typically appears around 1710 cm⁻¹.

C–O Stretching and O–H Bending: Vibrations associated with C–O stretching and in-plane O–H bending are expected in the fingerprint region, typically around 1400–1440 cm⁻¹ and 1210–1320 cm⁻¹.

The dithiane ring itself contributes to the spectrum with characteristic C–S and C–C stretching vibrations, as well as various bending and rocking modes. C–S stretching vibrations are typically weak in the IR spectrum but can be more prominent in the Raman spectrum, usually appearing in the 600–800 cm⁻¹ range. For example, in copolyesters containing 1,4 dithiane 2,5 diol, C-S stretching of the dithiane moiety was attributed to a band at 659 cm⁻¹. researchgate.net

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The S–S bond, if present in a disulfide congener, would give a distinct Raman signal. For the 1,4-dithiane ring, symmetric C-S stretching and ring breathing modes would be Raman active and could provide conformational information.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| ν(O-H) | Carboxylic Acid (Dimer) | 2500 - 3300 | Strong, Broad | Weak |

| ν(C-H) | Aliphatic CH₂ | 2850 - 3000 | Medium | Medium-Strong |

| ν(C=O) | Carboxylic Acid (Dimer) | ~1710 | Very Strong | Medium |

| δ(O-H) in-plane | Carboxylic Acid | 1350 - 1440 | Medium | Weak |

| ν(C-O) | Carboxylic Acid | 1210 - 1320 | Strong | Weak |

| ν(C-S) | Dithiane Ring | 600 - 800 | Weak-Medium | Medium-Strong |

Chiroptical Spectroscopy (CD and ORD) for Enantiomeric Characterization

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of chiral molecules with left- and right-circularly polarized light. libretexts.orgjasco-global.com These techniques are essential for characterizing the enantiomers of this compound.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light (Δε = εL - εR) as a function of wavelength. A CD spectrum is only observed for chiral molecules within their absorption bands. researchgate.net The carboxylic acid chromophore (n → π* transition of the carbonyl group) and the sulfur atoms of the dithiane ring are expected to give rise to CD signals, known as Cotton effects. slideshare.net The sign (positive or negative) and magnitude of these Cotton effects are unique to each enantiomer, providing a stereochemical fingerprint. Enantiomers will exhibit mirror-image CD spectra. This technique is highly sensitive to the stereochemistry and conformation of the molecule.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. researchgate.net An ORD curve for a chiral molecule will show a characteristic pattern, especially in the vicinity of an absorption band, which is also referred to as a Cotton effect. slideshare.net A positive Cotton effect shows a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. Like CD, ORD can be used to distinguish between enantiomers, as they will produce mirror-image ORD curves.

Both CD and ORD are powerful, non-destructive techniques for confirming enantiomeric purity and can be used in conjunction with computational methods to correlate the observed spectral features with the absolute configuration of the molecule. mdpi.com

| Technique | Principle | Information Obtained | Application |

|---|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left vs. right circularly polarized light (Δε). libretexts.org | Provides information on chromophores near chiral centers (Cotton effect). slideshare.net | Distinguishing enantiomers (mirror-image spectra), assessing enantiomeric purity, and aiding in absolute configuration assignment. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. researchgate.net | Shows characteristic curves (Cotton effect) near absorption bands. slideshare.net | Confirming chirality, distinguishing enantiomers (mirror-image curves), and historical method for structural analysis. |

Based on a comprehensive review of available scientific literature, it is not possible to generate the requested article on the computational chemistry and theoretical modeling of this compound. The detailed research findings required to populate the specific sections and subsections of the provided outline—including quantum chemical calculations, frontier molecular orbital analysis, electrostatic potential mapping, conformational analysis, potential energy surface mapping, and reaction pathway modeling for this particular compound—are not present in the public domain.

Searches for computational studies on "this compound" did not yield any papers containing the specific data necessary to accurately and thoroughly address the requested topics. While general principles of computational chemistry and studies on related but distinct molecules (such as 1,4-dithiane, 1,4-dithiane-2,5-diol (B140307), or other carboxylic acids) exist, applying this information to this compound would be speculative and would not meet the required standards of scientific accuracy for this specific compound.

Therefore, the article cannot be constructed as instructed due to the lack of specific research data.

Computational Chemistry and Theoretical Modeling of 1,4 Dithiane 2 Carboxylic Acid

Reaction Pathway Modeling and Transition State Characterization

Computational Elucidation of Reaction Mechanisms

Density Functional Theory (DFT) is a primary computational method used to elucidate reaction mechanisms by calculating the energetics of transition states and intermediates. For instance, in studies of related compounds like 1,4-dithiane-2,5-diol (B140307), DFT has been employed to map out the energy profiles of reactions, identifying the most favorable pathways. mdpi.com This approach allows researchers to understand the step-by-step process of a chemical transformation, including bond breaking and formation.

A hypothetical reaction mechanism for a process involving 1,4-Dithiane-2-carboxylic acid could be explored by identifying all possible intermediates and transition states. The geometries of these structures would be optimized, and their energies calculated to construct a potential energy surface. This would reveal the activation energy for each step, thereby determining the rate-limiting step of the reaction.

Table 1: Illustrative Energy Profile for a Hypothetical Reaction of this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 |

| TS1 | First Transition State | +15.2 |

| Intermediate | Intermediate Product | -5.4 |

| TS2 | Second Transition State | +10.8 |

| Products | Final Products | -12.1 |

Note: This data is hypothetical and serves to illustrate the type of information generated from DFT calculations of reaction mechanisms.

Prediction of Reactivity and Selectivity

Computational models are instrumental in predicting the reactivity and selectivity of chemical reactions. Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, is a key tool in this area. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate a molecule's susceptibility to nucleophilic or electrophilic attack. The HOMO-LUMO energy gap is a descriptor of chemical reactivity and stability. mdpi.com

For this compound, computational analysis would involve calculating these molecular orbitals. The distribution of the HOMO and LUMO across the molecule would highlight the most probable sites for reaction. For example, the analysis might reveal whether a reaction is more likely to occur at the carboxylic acid group or at one of the sulfur atoms. Global reactivity descriptors, such as electronegativity, chemical potential, and global hardness, can also be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. mdpi.com

Table 2: Predicted Global Reactivity Descriptors for this compound (Illustrative)

| Parameter | Definition | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.6 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.8 |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -4.0 |

Note: These values are hypothetical and for illustrative purposes, based on typical ranges for similar organic molecules.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure confirmation and characterization.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.gov These theoretical chemical shifts can be compared with experimental data to aid in the assignment of peaks.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. A scaling factor is often applied to the calculated frequencies to account for systematic errors in the computational method. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C=O) | ~175 ppm |

| ¹H NMR | Chemical Shift (COOH) | ~10-12 ppm |

| IR | Vibrational Frequency (C=O stretch) | ~1710 cm⁻¹ |

| IR | Vibrational Frequency (O-H stretch) | ~3300-2500 cm⁻¹ |

| UV-Vis | λmax | ~210 nm |

Note: These are representative values based on the functional groups present and data for analogous compounds. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their interactions with solvent molecules. nih.gov By simulating the motion of a molecule and its surrounding solvent over time, MD can provide insights into conformational changes, solvation processes, and the influence of the solvent on reactivity. nih.gov

For this compound, an MD simulation would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent). The system's trajectory would be calculated by solving Newton's equations of motion for each atom. Analysis of these trajectories can reveal stable conformations of the dithiane ring and the carboxylic acid group, as well as the nature of hydrogen bonding between the solute and solvent. This information is crucial for understanding how the solvent environment can affect the molecule's properties and reaction pathways.

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

Applications and Advanced Material Science Perspectives of 1,4 Dithiane 2 Carboxylic Acid

Role as a Synthetic Building Block in Complex Molecule Synthesis

The 1,4-dithiane (B1222100) core structure is recognized for its utility as a versatile building block in the synthesis of complex organic molecules. nih.gov This is due to the presence of the sulfur atoms which can be manipulated chemically to form new carbon-carbon bonds. nih.gov

While the general 1,4-dithiane framework has been employed in the synthesis of natural products, there is a lack of specific documented examples where 1,4-Dithiane-2-carboxylic acid is used as a direct precursor. For instance, derivatives of 1,4-dithiane have been utilized in the synthesis of (Z)-9-tricosene, the sex pheromone of the house fly. nih.gov However, this synthesis does not start from the 2-carboxylic acid derivative. The versatility of the dithiane ring suggests that this compound could potentially serve as a synthon in the targeted synthesis of complex natural products, although specific instances are not readily found in current literature.

The application of 1,4-dithiane derivatives extends to the synthesis of biologically active compounds. For example, certain 1,4-dithiane derivatives have been investigated for their potential as zinc finger targeted agents against retroviruses. orientjchem.org Additionally, some thienodiazepine-diones, which can be synthesized from 1,4-dithiane-2,5-diol (B140307), have shown antagonistic activity against p53-Mdm2 interaction, a target in cancer therapy. orientjchem.org

In the realm of agrochemicals, a dimethyl derivative of 1,4-dithiin-1,1,4,4-tetraoxide, known as dimethipin, has been commercialized as a defoliating herbicide. nih.gov Despite these examples within the broader class of 1,4-dithianes, there is no specific information available that details the use of this compound as an intermediate in non-clinical pharmaceutical or agrochemical synthesis.

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

Carboxylic acids are a cornerstone in the construction of metal-organic frameworks (MOFs) due to their ability to form stable coordination bonds with metal ions. bldpharm.comnih.gov The design of the organic ligand is a key factor in determining the structure and properties of the resulting MOF. bldpharm.com

The presence of both a carboxylic acid group and sulfur atoms in this compound suggests its potential as a chelating ligand for metal ions. mdpi.com The carboxylate group can coordinate with metal centers, while the sulfur atoms could also participate in coordination, potentially leading to the formation of stable chelate rings. mdpi.com While the metal-binding properties of dithiol-containing compounds have been investigated, specific studies on the metal chelation properties of this compound are not extensively reported. researchgate.net

The synthesis of MOFs often relies on the self-assembly of metal ions and organic linkers. rsc.org Carboxylic acid-functionalized ligands are frequently used to create diverse framework structures. nih.govresearchgate.net For example, trans-1,4-cyclohexanedicarboxylate has been used to synthesize various 1D, 2D, and 3D coordination polymers. nih.gov Although the structural features of this compound make it a candidate for the construction of novel MOFs, there is a lack of published research detailing its use in self-assembly processes to form such framework structures.

Polymer Chemistry and Material Science Applications

Sulfur-containing polymers are of interest due to their unique properties, including high refractive indices and potential for biomedical applications. orientjchem.org The 1,4-dithiane moiety has been incorporated into polymers, primarily through the use of 1,4-dithiane-2,5-diol as a monomer. orientjchem.orgresearchgate.net This diol has been used to synthesize aliphatic random copolyesters and polyurethane biomaterials. orientjchem.orgresearchgate.net These polymers have shown properties such as biodegradability and biocompatibility, making them suitable for applications like drug delivery. orientjchem.orgresearchgate.net

Incorporation into Polymeric Backbones

The integration of the 1,4-dithiane heterocycle into polymer chains can impart unique properties such as enhanced refractive index, specific biocompatibility, and controlled degradability. While direct polycondensation of this compound is a potential route, research has highlighted the use of closely related derivatives like 1,4-dithiane-2,5-diol as a versatile monomer for creating sulfur-containing polyesters. rsc.org

A notable example is the synthesis of an aliphatic random copolyester, Poly(1,4 dithiane 2,5 diol dodecanedioate-co-1,12 dodecane (B42187) diol dodecanedioate) (PDDD), via a direct melt polycondensation method. rsc.org In this process, 1,4-dithiane-2,5-diol is reacted with other monomers, such as 1,12-dodecanedioic acid and 1,12-dodecanediol, in the presence of a catalyst like titanium tetra isopropoxide. rsc.org The resulting copolyester incorporates the dithiane moiety directly into its backbone, influencing its physical and thermal properties. rsc.org The thermal characteristics of such a copolyester are crucial for its processing and application, demonstrating the impact of the dithiane unit on the material's behavior. rsc.org

| Property | Value | Significance |

|---|---|---|

| Glass Transition Temperature (Tg) | -72°C | Indicates high flexibility of the polymer chains, a desirable trait for applications like drug delivery. |

| Melting Point (Tm) | 114.1°C | Defines the upper temperature limit for the solid-state application and processing conditions. |

Design of Functional Materials with Dithiane Moieties

The presence of the dithiane heterocycle is a key design element for creating advanced functional materials. The sulfur atoms in the ring can significantly alter the optical, chemical, and biological properties of the host material. rsc.org Polymers containing dithiane moieties are noted for having a high refractive index, good impact strength, and excellent machinability. rsc.org

These properties lead to a wide range of applications:

Biomedical Materials : Aliphatic copolyesters incorporating the 1,4-dithiane-2,5-diol monomer exhibit biodegradability and biocompatibility. rsc.org Research has demonstrated that these materials can possess antioxidant, antimicrobial, and even anticancer activities, making them candidates for drug delivery systems and other medical applications. rsc.org

Optical Materials : The high sulfur content contributes to a high refractive index, a property valuable for creating antireflective coatings and specialized optical lenses. rsc.org

Advanced Polymers : Dithiane diol has been used as a monomer in the synthesis of polyurethane biomaterials, which are utilized as insulation on pacing leads, and in photoresist formulations for immersion lithography. rsc.org

Catalytic Applications

Derivatives of 1,4-dithiane have emerged as useful scaffolds in the field of catalysis, participating in both organocatalysis and as ligands for metal-catalyzed reactions.

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has benefited from the unique reactivity of 1,4-dithiane derivatives. These compounds can act as precursors to reactive intermediates under metal-free conditions.

A significant application is the organocatalytic [4+2] benzannulation between a 1,4-dithiane-tethered enal (substituted 1,4-dithiine-2-carbaldehyde) and nitroolefins. This method allows for the construction of unsymmetrical 2-nitrobiaryls, which are important precursors for medicinally relevant compounds. researchgate.net The dithiane unit plays a crucial role by raising the energy of the highest occupied molecular orbital (HOMO) of the dienamine intermediate, facilitating the benzannulation reaction. researchgate.net

In another example, 1,4-dithiane-2,5-diol is used in an organocatalyst-mediated enantioselective [3+2] annulation with azlactones. rsc.org This reaction, catalyzed by squaramide, proceeds through a ring-opening of the dithiane derivative to provide access to chiral dihydrothiophen-2(3H)-one structures with good to excellent enantioselectivity. rsc.org

This compound possesses two distinct functional groups that can coordinate to a metal center: the soft thioether sulfur atoms and the hard oxygen atoms of the carboxylate group. This duality makes it a potentially versatile ligand for both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis : In a homogeneous system, a soluble complex could be formed where the dithiane derivative acts as a bidentate or tridentate ligand. The sulfur atoms can coordinate to soft, late transition metals like palladium, platinum, or rhodium, while the carboxylate can bind to a wider range of metals. This could influence the steric and electronic environment of the metal center, thereby controlling the activity and selectivity of reactions such as cross-coupling or hydrogenation.

Heterogeneous Catalysis : The carboxylic acid group provides a convenient anchor for immobilizing the catalyst onto a solid support, such as silica (B1680970) or alumina. By grafting the dithiane ligand onto a surface, a heterogeneous catalyst can be created. This approach combines the high selectivity of a molecular catalyst with the practical advantages of a heterogeneous system, such as easy separation from the reaction products and potential for recycling. The sulfur atoms remain available to coordinate with a catalytically active metal, creating a well-defined single-site catalyst on the support.

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The functional groups on this compound make it an excellent candidate for building such assemblies through molecular recognition events, primarily driven by hydrogen bonding.

The carboxylic acid group is a powerful and predictable hydrogen-bonding unit. iitg.ac.in It can act as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This often leads to the formation of a robust and recognizable supramolecular synthon: the carboxylic acid dimer. iitg.ac.in

Furthermore, research on the closely related trans-1,4-dithiane-1,4-dioxide has shown its ability to form crystalline molecular complexes with various carboxylic acids. mdpi.com Analysis of these structures reveals that the sulfoxide (B87167) groups participate in specific hydrogen bonds, acting as effective acceptors. mdpi.com These interactions highlight the capability of the dithiane scaffold to direct crystal packing and form extended networks.

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Strong O–H···O | Carboxylic Acid (–OH) | Carboxylic Acid (C=O) | Forms highly stable and predictable dimer synthons. |

| Medium O–H···S | Carboxylic Acid (–OH) | Sulfoxide (S=O) or Thioether (–S–) | Key interaction in forming complexes between dithiane derivatives and acids. |

| Weak C–H···O | Dithiane Ring (–CH2–) | Carboxylic Acid (C=O) or Sulfoxide (S=O) | Contributes to the stability and specific orientation of the crystal lattice. |

In the context of this compound, these principles suggest it can self-assemble into well-defined structures or co-crystallize with other molecules that have complementary hydrogen-bonding sites. This directed assembly is fundamental to crystal engineering and the design of materials with tailored solid-state properties.

Biological and Biochemical Research Insights into this compound

Comprehensive searches of publicly available scientific literature and databases did not yield specific research findings on the biological and biochemical properties of this compound that align with the requested detailed outline. The available research predominantly focuses on related compounds, such as 1,4-dithiane-2,5-diol or other dithiane and dithiolane derivatives. Consequently, there is a lack of specific data to populate the sections on structure-activity relationships, molecular mechanisms, and metabolic pathways for this compound itself.

Biological and Biochemical Research Insights into 1,4 Dithiane 2 Carboxylic Acid Excluding Clinical, Dosage, Safety

Biosynthetic Pathways and Metabolic Transformations

Enzymatic Derivatization and Degradation

There is a lack of specific studies detailing the enzymatic derivatization or degradation pathways of this compound. However, general enzymatic reactions applicable to carboxylic acids and dithiane-containing compounds can be considered.

Enzymatic Derivatization: In principle, the carboxylic acid group of this compound could be a substrate for various enzymes that modify carboxylates. For instance, carboxylate reductases could potentially reduce the carboxylic acid to the corresponding alcohol, 1,4-dithiane-2-methanol. Similarly, enzymes such as esterases or lipases, operating in reverse in non-aqueous media, could catalyze the formation of esters from this compound and various alcohols. However, no specific enzymes have been reported to carry out these transformations on this particular substrate.

Enzymatic Degradation: The metabolic fate of this compound in biological systems has not been elucidated. The dithiane ring, a six-membered heterocycle with two sulfur atoms, is generally stable. Its degradation would likely involve oxidation of the sulfur atoms, potentially catalyzed by monooxygenases, to form sulfoxides and subsequently sulfones. Cleavage of the carbon-sulfur bonds could then follow, though the specific enzymatic machinery for such a process involving this compound is not documented.

Role in Biochemical Cycles

Currently, there is no evidence to suggest that this compound plays a natural role in any known biochemical cycles. It is not a recognized intermediate in major metabolic pathways such as glycolysis, the citric acid cycle, or fatty acid metabolism. Its presence in biological systems would likely be as a xenobiotic compound, subject to detoxification and excretion processes, the specifics of which have not been reported. A structurally related but more complex compound, 2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid disodium (B8443419) salt, has been investigated as a prodrug for delivering 3-mercaptopyruvate, which is involved in cyanide detoxification. This suggests that while the dithiane backbone can be part of biologically active molecules, the specific role of this compound itself in natural biochemistry is not established.

Analytical Methodologies for the Characterization and Quantification of 1,4 Dithiane 2 Carboxylic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purity assessment of organic compounds like 1,4-Dithiane-2-carboxylic acid. Techniques such as HPLC and GC are routinely used, often with modifications to suit the analyte's specific chemical properties.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like carboxylic acids. nih.gov For this compound, reversed-phase HPLC is a common approach. sielc.comuntan.ac.id This method separates compounds based on their hydrophobicity.

A typical HPLC system for this analysis would involve a C18 stationary phase column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, typically with an acidic modifier like formic acid or perchloric acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention. sielc.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the carboxyl group provides some absorbance at low wavelengths (around 200-210 nm). sielc.comceu.es However, the lack of a strong chromophore in the molecule can limit sensitivity. nih.gov

Table 1: Illustrative HPLC Parameters for Carboxylic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3-5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | Ambient (e.g., 25 °C) |

This table presents a typical starting point for method development; parameters must be optimized for the specific application.

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. researchgate.net However, carboxylic acids like this compound are generally non-volatile and polar due to the presence of the carboxyl group, which can lead to poor peak shape and thermal decomposition in the GC system. colostate.eduusherbrooke.ca To overcome these issues, derivatization is required to convert the carboxylic acid into a more volatile and thermally stable derivative. researchgate.netgcms.cz

Common derivatization strategies include:

Esterification: This is a popular alkylation method where the carboxylic acid is converted into an ester, typically a methyl ester, by reacting it with an alcohol in the presence of an acid catalyst (e.g., MeOH/BF3). colostate.edu

Silylation: This process involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used for this purpose. usherbrooke.casigmaaldrich.com

Once derivatized, the compound can be analyzed on a standard nonpolar or mid-polar capillary GC column and detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for structural confirmation. colostate.eduusherbrooke.ca

Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

| Derivatization Method | Reagent | Derivative Formed |

|---|---|---|

| Esterification | Methanol/BF₃ | Methyl Ester |

| Silylation | BSTFA + 1% TMCS | Trimethylsilyl (TMS) Ester |

The choice of reagent and reaction conditions depends on the analyte and sample matrix. sigmaaldrich.com

This compound possesses a chiral center at the C-2 position, meaning it can exist as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers to assess enantiomeric purity or to study the properties of individual isomers. This is typically performed using HPLC with a Chiral Stationary Phase (CSP). nih.gov

CSPs based on selectors like quinine (B1679958) or quinidine (B1679956) derivatives are effective for separating acidic compounds through an anion-exchange mechanism. nih.govchiraltech.com In this method, the acidic analyte is deprotonated and interacts with the protonated chiral selector on the stationary phase. chiraltech.com The separation occurs due to differences in the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP. tcichemicals.com The mobile phase often consists of a polar organic solvent like acetonitrile or methanol with acidic and/or salt additives to control the retention and enantioselectivity. nih.govchiraltech.com

Electrophoretic Methods

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is an effective alternative to chromatography for the analysis of small, charged molecules like carboxylic acids. ceu.es CE offers high separation efficiency, short analysis times, and low consumption of reagents. ceu.es

For the analysis of this compound, a CZE method would involve dissolving the sample in a background electrolyte (BGE) buffer. At a suitable pH (e.g., pH 8), the carboxylic acid will be deprotonated, carrying a negative charge. researchgate.net A voltage is applied across a fused-silica capillary, causing the negatively charged analyte to migrate toward the anode. Separation is based on differences in the charge-to-size ratio of the analytes. ceu.es Detection is often performed using indirect UV detection, where a chromophore is added to the BGE, because many simple carboxylic acids have poor direct UV absorbance. ceu.esresearchgate.net

Table 3: Representative CZE Conditions for Carboxylic Acid Separation

| Parameter | Condition |

|---|---|

| Capillary | Fused-Silica (e.g., 50 µm i.d., 50 cm length) |

| Background Electrolyte (BGE) | Borate buffer (pH 8) with an EOF modifier |

| Voltage | 20-30 kV |

| Detection | Indirect UV |

| Temperature | 20-25 °C |

Parameters require optimization for specific analytes and matrices. researchgate.net

Spectrophotometric and Spectrofluorimetric Assays for Quantification

Spectrophotometric and spectrofluorimetric methods can be used for the quantification of this compound, although they may require chemical modification of the analyte.

Direct UV-Visible spectrophotometry is generally of limited use due to the absence of a significant chromophore in the molecule, resulting in low sensitivity and potential for interference. nih.gov

Spectrofluorimetry, however, offers much higher sensitivity. nih.gov Since this compound is not naturally fluorescent, a derivatization step is necessary to attach a fluorescent tag to the carboxyl group. Various derivatization reagents, known as fluorophores, can react with the carboxylic acid moiety to produce a highly fluorescent product. The intensity of the fluorescence emitted by the derivatized product is then measured and is directly proportional to the concentration of the analyte. This approach allows for the quantification of trace amounts of the acid in various samples. nih.gov

Electrochemical Methods for Detection and Analysis

Electrochemical methods offer a sensitive and selective means for the analysis of electroactive compounds. The sulfur atoms in the dithiane ring of this compound can be electrochemically oxidized.

Research has demonstrated that dithiane carboxylic acids undergo anodic oxidation. gre.ac.ukchemrxiv.orgchemrxiv.org Cyclic voltammetry (CV) experiments have shown that these compounds can be oxidized at a potential (Epa) of approximately 1.38 V versus a Ferrocene/Ferrocenium (Fc+/Fc) reference electrode. chemrxiv.org This electrochemical behavior can be exploited for analytical purposes. Techniques like amperometry or differential pulse voltammetry coupled with a chromatographic or electrophoretic separation system can provide a highly sensitive and selective detection method for this compound and related compounds. The anodic oxidation of carboxylic acids, a process related to the Kolbe reaction, has been a subject of study in electrosynthesis and can be adapted for analytical applications. acs.orgnih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)